molecular formula C10H16ClNO2S B1627930 N-methyl-2-tosylethanamine hydrochloride CAS No. 1172352-46-3

N-methyl-2-tosylethanamine hydrochloride

Cat. No.: B1627930
CAS No.: 1172352-46-3
M. Wt: 249.76 g/mol
InChI Key: JKFNQSAKSVPDHT-UHFFFAOYSA-N
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Description

N-methyl-2-tosylethanamine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a tosyl group attached to an ethanamine backbone, with a methyl group substituting one of the hydrogen atoms on the nitrogen atom. This compound is typically found in its hydrochloride salt form, which enhances its solubility in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-tosylethanamine hydrochloride can be achieved through several methods. One common approach involves the N-methylation of secondary amines under solvent-free ball milling conditions. This method utilizes formalin as a methylating agent and sodium triacetoxyborohydride as a reducing agent in a reductive amination reaction . The reaction is conducted in a vibrational ball mill, which provides the mechanical energy required for the reaction to proceed efficiently.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors is also becoming more prevalent due to their ability to provide better control over reaction conditions and improve product yields. The choice of reagents and catalysts, as well as the optimization of reaction parameters, are crucial factors in achieving high efficiency and purity in the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-tosylethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the tosyl group to a simpler alkyl group.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce simpler amine compounds. Substitution reactions can result in a variety of functionalized amine derivatives.

Scientific Research Applications

N-methyl-2-tosylethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

    Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.

    Industry: The compound is employed in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-methyl-2-tosylethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The presence of the tosyl group enhances its binding affinity to target molecules, thereby modulating their activity. The exact pathways involved vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-phenylethanamine hydrochloride
  • N-methyl-2-ethylethanamine hydrochloride
  • N-methyl-2-propylethanamine hydrochloride

Uniqueness

N-methyl-2-tosylethanamine hydrochloride is unique due to the presence of the tosyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in synthetic chemistry and as a versatile intermediate in the production of various compounds. Its ability to undergo a wide range of chemical reactions and its applications in multiple fields highlight its significance in scientific research and industry.

Properties

IUPAC Name

N-methyl-2-(4-methylphenyl)sulfonylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S.ClH/c1-9-3-5-10(6-4-9)14(12,13)8-7-11-2;/h3-6,11H,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFNQSAKSVPDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590053
Record name N-Methyl-2-(4-methylbenzene-1-sulfonyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172352-46-3
Record name N-Methyl-2-(4-methylbenzene-1-sulfonyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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